

Spectrophotometric Determination of Clofenamide: Application Notes and Protocols

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Compound of Interest

Compound Name: Clofenamide

Cat. No.: B1669199

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Application Note ID: AN-CLF-UV-001

Revision: 1.0

Introduction

Clofenamide is a sulfonamide diuretic used in the management of edema and hypertension.^[1] ^[2] Accurate and precise quantification of **Clofenamide** in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This document outlines a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the determination of **Clofenamide** concentration.

The proposed method is based on the measurement of the ultraviolet absorbance of **Clofenamide** in a suitable solvent. The benzene ring and sulfonamide groups within the **Clofenamide** structure act as chromophores, which absorb UV radiation at a characteristic wavelength. The intensity of the absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law. This method is intended for use in quality control and research laboratories.

Principle of the Method

The quantitative determination of **Clofenamide** is based on its intrinsic ultraviolet absorption. The method involves dissolving the analyte in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λ_{max}). A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of **Clofenamide** in a sample solution can then be determined by interpolating its absorbance value on the calibration curve.

Physicochemical Properties of Clofenamide

Property	Value	Source
Chemical Name	4-chloro-1,3-benzenedisulfonamide	[1]
Molecular Formula	<chem>C6H7ClN2O4S2</chem>	[1] [3]
Molar Mass	270.71 g/mol	[1] [3]
Solubility	Soluble in hot alcohol and water; slightly soluble in cold solvents.	[1]
Melting Point	206-207°C	[3]

Instrumentation and Reagents

Instrumentation

- UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Sonicator

Reagents and Standards

- Clofenamide** reference standard

- Methanol (HPLC grade)
- Deionized or distilled water

Experimental Protocols

Preparation of Solvent (Diluent)

A mixture of Methanol and Water (1:1 v/v) is used as the diluent for the preparation of standard and sample solutions.

Preparation of Standard Stock Solution

- Accurately weigh approximately 10 mg of **Clofenamide** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of the diluent and sonicate for 10 minutes to dissolve the standard completely.
- Make up the volume to 100 mL with the diluent to obtain a standard stock solution of 100 $\mu\text{g/mL}$.

Preparation of Working Standard Solutions for Calibration Curve

- From the standard stock solution (100 $\mu\text{g/mL}$), pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into separate 10 mL volumetric flasks.
- Dilute each flask to the mark with the diluent to obtain working standard solutions with concentrations of 5, 10, 15, 20, 25, and 30 $\mu\text{g/mL}$, respectively.

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Scan the 20 $\mu\text{g/mL}$ working standard solution from 400 nm to 200 nm using the diluent as a blank.

- The wavelength at which the maximum absorbance is observed is the λ_{max} . For **Clofenamide** in Methanol:Water (1:1), the λ_{max} is proposed to be around 235 nm. This λ_{max} should be used for all subsequent absorbance measurements.

Construction of the Calibration Curve

- Measure the absorbance of each working standard solution (5-30 $\mu\text{g}/\text{mL}$) at the determined λ_{max} (e.g., 235 nm) against the diluent as a blank.
- Plot a graph of absorbance versus concentration.
- Determine the linearity of the calibration curve by calculating the correlation coefficient (R^2) and the regression equation ($y = mx + c$).

Preparation of Sample Solution (from a hypothetical tablet formulation)

- Weigh and finely powder 20 tablets of a hypothetical **Clofenamide** formulation.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Clofenamide** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the diluent and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- From the clear filtrate, pipette 2.0 mL into a 10 mL volumetric flask and dilute to the mark with the diluent to get a theoretical concentration of 20 $\mu\text{g}/\text{mL}$.

Quantification of Clofenamide in the Sample

- Measure the absorbance of the final sample solution at the λ_{max} .
- Calculate the concentration of **Clofenamide** in the sample using the regression equation from the calibration curve.

Method Validation

The proposed analytical method should be validated as per the International Council for Harmonisation (ICH) guidelines. The following are illustrative validation parameters.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of **Clofenamide** ranging from 5 to 30 µg/mL. The calibration curve was plotted, and the correlation coefficient and regression equation were determined.

Parameter	Result (Illustrative)
Linearity Range	5 - 30 µg/mL
Regression Equation	$y = 0.045x + 0.002$
Correlation Coefficient (R^2)	0.9998

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard drug into a placebo mixture.

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	16	15.89	99.31%
100%	20	20.08	100.40%
120%	24	23.85	99.38%
Mean % Recovery	99.70%		

Precision

Precision was evaluated by analyzing the same sample multiple times.

- Intraday Precision (Repeatability): Six replicate measurements of a 20 µg/mL solution were made on the same day.
- Interday Precision (Intermediate Precision): The analysis was repeated on three different days.

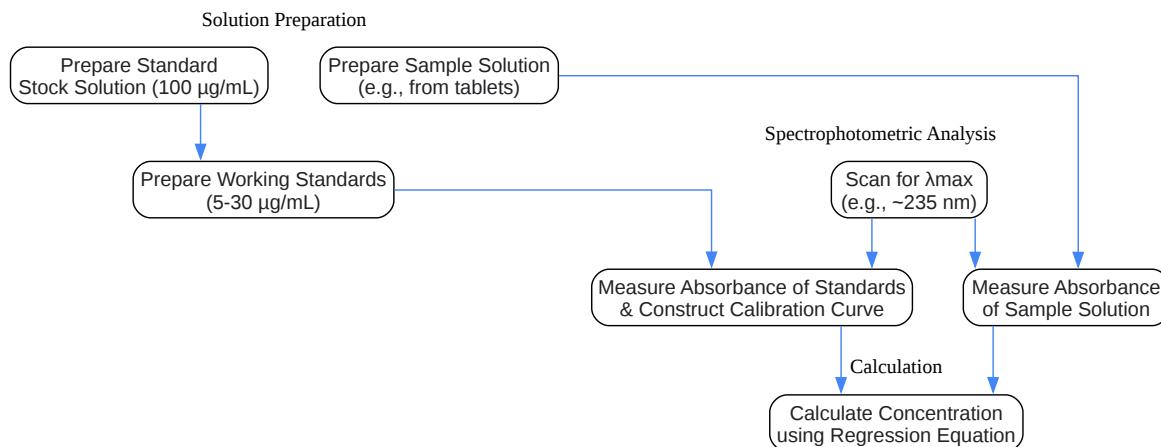
Precision Type	% RSD (Illustrative)
Intraday Precision	0.85%
Interday Precision	1.25%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

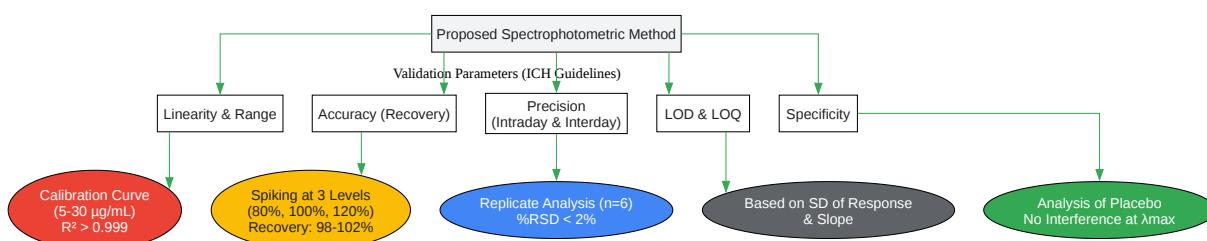
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (Illustrative)
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL

Visualizations

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Caption: Experimental workflow for the spectrophotometric determination of **Clofenamide**.



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Caption: Logical workflow for the validation of the analytical method for **Clofenamide**.

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References

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- 2. Clofenamide - Wikipedia [en.wikipedia.org]
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